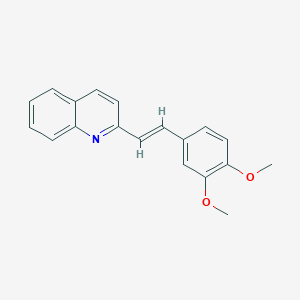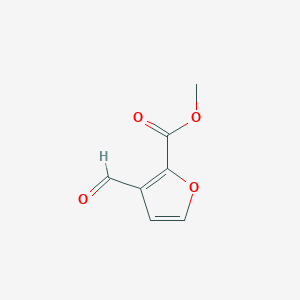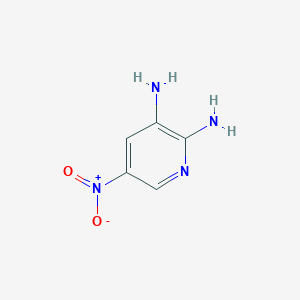
2-(3,4-Dimethoxystyryl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxystyryl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a derivative of quinoline and is also known as DMQ. DMQ has a unique structure that allows it to interact with biological systems, making it an attractive tool for studying various physiological processes.
Mechanism of Action
DMQ interacts with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. Upon binding to a target, DMQ undergoes a conformational change that results in the emission of fluorescence. The mechanism of action of DMQ has been extensively studied, and its ability to selectively bind to specific targets has been well-established.
Biochemical and Physiological Effects:
DMQ has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that DMQ does not significantly alter the activity of enzymes or affect cell viability. This property makes DMQ an ideal tool for studying various physiological processes without interfering with the biological system being studied.
Advantages and Limitations for Lab Experiments
DMQ has several advantages as a fluorescent probe for biological imaging. It has a high quantum yield, which means that it emits a high intensity of fluorescence upon excitation. It also has a large Stokes shift, which allows for easy detection of fluorescence. However, DMQ has some limitations, such as its sensitivity to pH and its tendency to aggregate at high concentrations. These limitations need to be considered when using DMQ in lab experiments.
Future Directions
There are several future directions for the use of DMQ in scientific research. One potential application is in the study of protein-protein interactions. DMQ can be used to selectively label specific proteins and monitor their interactions in real-time. Another potential application is in the study of DNA-protein interactions. DMQ can be used to selectively label specific DNA sequences and monitor their interactions with proteins. Additionally, DMQ can be used in the development of biosensors for the detection of specific biological targets. Overall, DMQ has great potential as a tool for studying various physiological processes and has numerous future directions for scientific research.
Synthesis Methods
The synthesis of DMQ involves the reaction of 3,4-dimethoxystyryl bromide with 2-aminobenzophenone in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DMQ. This synthesis method has been well-established and has been used in various studies to produce DMQ for research purposes.
Scientific Research Applications
DMQ has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to specific biological targets, such as proteins and DNA, and emit fluorescence upon excitation. This property makes DMQ an ideal tool for studying various physiological processes, such as cell signaling, protein-protein interactions, and DNA-protein interactions.
properties
CAS RN |
75903-25-2 |
|---|---|
Product Name |
2-(3,4-Dimethoxystyryl)quinoline |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
InChI Key |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















